![molecular formula C17H13NO6S B2535758 3-[(3,4-dimethylphenyl)sulfonyl]-6-nitro-2H-chromen-2-one CAS No. 866013-19-6](/img/structure/B2535758.png)
3-[(3,4-dimethylphenyl)sulfonyl]-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3,4-dimethylphenyl)sulfonyl]-6-nitro-2H-chromen-2-one, also known as DSC, is a chemical compound that has been widely used in scientific research applications. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The unique structure of DSC makes it an attractive tool for investigating the biochemical and physiological effects of PKC inhibition in different cellular and animal models.
Scientific Research Applications
Catalysis and Synthetic Methodologies
Transition metal phosphides have emerged as significant catalysts in hydroprocessing, showing superior activity and stability compared to traditional sulfides. They excel in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), crucial for refining processes, underscoring the importance of innovative catalyst development in enhancing fuel quality and meeting environmental standards. Such advancements could be relevant to the applications of sulfonyl-nitro chromenones in catalysis or synthesis (Oyama, S., Gott, T., Zhao, Haiyan, & Lee, Yong-Kul, 2009).
Synthetic Protocols
The synthesis of chromen-6-ones, which share structural similarities with “3-[(3,4-dimethylphenyl)sulfonyl]-6-nitro-2H-chromen-2-one,” involves various strategies, including Suzuki coupling reactions, metal-catalyzed cyclizations, and Michael acceptor reactions. These methodologies underscore the chemical flexibility and potential utility of chromen-6-ones in diverse synthetic applications, from pharmaceuticals to materials science (Mazimba, O., 2016).
Environmental and Health Implications
Research into the environmental and health impacts of chemical compounds includes studies on the microbial degradation of polyfluoroalkyl substances, which are structurally distinct but similarly concern pollution and toxicology. Understanding the degradation pathways of such compounds is crucial for assessing their environmental fate and potential health risks, a perspective that might be applicable to the study of sulfonyl-nitro chromenones and their derivatives (Liu, Jinxia, & Mejia Avendaño, S., 2013).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S/c1-10-3-5-14(7-11(10)2)25(22,23)16-9-12-8-13(18(20)21)4-6-15(12)24-17(16)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMGWEQHZGBIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2535678.png)
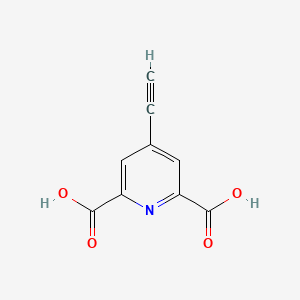
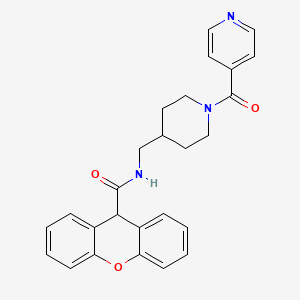
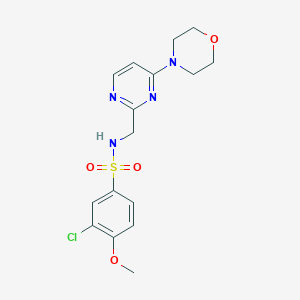
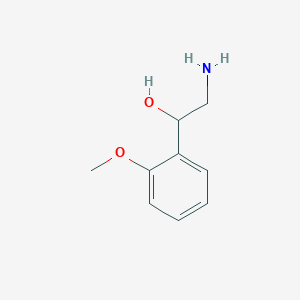
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2535684.png)
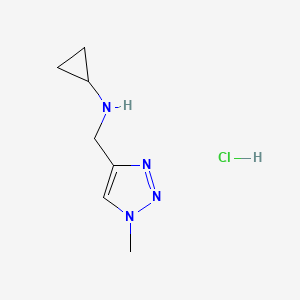
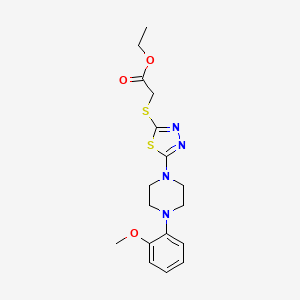

![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535690.png)
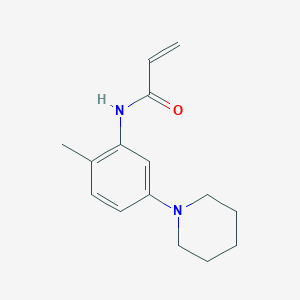
![1-(Difluoromethylsulfanyl)-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2535692.png)
